molecular formula C10H8ClNO2 B126243 4-Chloroindole-3-acetic acid CAS No. 2519-61-1

4-Chloroindole-3-acetic acid

Cat. No. B126243
CAS RN: 2519-61-1
M. Wt: 209.63 g/mol
InChI Key: WNCFBCKZRJDRKZ-UHFFFAOYSA-N
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Description

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a halogenated plant hormone identified in several agriculturally important legumes, such as peas (Pisum sativum), and is known for its strong hormonal activities. It is characterized by its resistance to peroxidase oxidation, which is attributed to the presence of a chlorine atom that interferes with the approach of oxygen to the indole nucleus . This compound and its derivatives have been found to exhibit significant biological activities, including the promotion of elongation in Avena coleoptiles, inhibition of root growth in Chinese cabbage, and induction of lateral root formation in mung bean .

Synthesis Analysis

The biosynthesis of 4-Cl-IAA in pea seeds involves the intermediate 4-chloroindole-3-pyruvic acid, which is produced from 4-chlorotryptophan by two aminotransferases. A tar2 mutant with reduced levels of 4-Cl-IAA has been characterized, indicating the importance of these enzymes in the biosynthesis pathway . Additionally, 4-Cl-IAA and its esters have been synthesized from 2-chloro-6-nitrotoluene, with various esters showing different levels of biological activity .

Molecular Structure Analysis

The crystal structure of 4-Cl-IAA has been determined through X-ray analysis, which has helped confirm the resistance of 4-Cl-IAA to peroxidase oxidation due to the steric hindrance provided by the chlorine atom at the 4-position . This structural information is crucial for understanding the high biological activity of 4-Cl-IAA compared to its non-halogenated counterpart, indole-3-acetic acid (IAA).

Chemical Reactions Analysis

4-Cl-IAA undergoes various chemical reactions to form different derivatives with distinct biological activities. For instance, ester derivatives of 4-Cl-IAA with L-lactic acid have been synthesized and shown to possess strong plant growth-regulating activities, although they are somewhat weaker than 4-Cl-IAA itself in certain bioassays . The synthesis of these derivatives involves reactions with L-lactic acid or its esters, highlighting the chemical versatility of 4-Cl-IAA.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Cl-IAA and its derivatives have been studied through various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) has been used to identify and quantify 4-chloroindole-3-acetic acid methyl ester in different legume species . High-performance liquid chromatography (HPLC) has been employed for the simultaneous analysis of IAA and detection of 4-Cl-IAA, demonstrating the selectivity and sensitivity of this method for acidic indoles . These studies provide insights into the physical and chemical behavior of 4-Cl-IAA and its potential for analytical applications.

Scientific Research Applications

Auxin Activity and Plant Growth

4-Chloroindole-3-acetic acid (4-Cl-IAA) is recognized as a potent auxin in various bioassays, contributing significantly to plant growth and development. Its role is particularly noted in the Vicieae tribe of the Fabaceae family and in Pinus sylvestris, with a focus on Pisum sativum and Vicia faba (Reinecke, 2004).

Quantitative Determination in Plants

The presence and quantitative determination of 4-Cl-IAA in plants like Lathyrus latifolius, Vicia faba, and Pisum sativum have been successfully achieved through methods like gas chromatography and mass spectrometry (Engvild et al., 1980).

Synthesis and Biological Activities

Synthesized from 2-chloro-6-nitrotoluene, 4-Cl-IAA and its esters exhibit significant biological activities, including enhancing plant elongation and promoting root formation in several plant species (Katayama, 2000).

Role in Plant Hormone Synthesis

4-Cl-IAA is synthesized via a novel intermediate, 4-chloroindole-3-pyruvic acid, in pea (Pisum sativum) seeds, providing insights into the synthesis of halogenated plant hormones (Tivendale et al., 2012).

Impact on Redox Activity and Medium pH

The impact of 4-Cl-IAA on redox activity and medium pH in maize root segments has been demonstrated, highlighting its influential role at significantly lower concentrations compared to other auxins (Lekacz & Karcz, 2006).

Microbial Degradation

4-Cl-IAA, among other indole derivatives, undergoes microbial degradation in various aerobic and anaerobic pathways, underscoring its environmental significance (Arora et al., 2015).

Safety And Hazards

4-Cl-IAA can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While the enzymes responsible for the halogenation of compounds in bacteria and fungi are well studied, the metabolic pathways leading to the production of 4-Cl-IAA in plants, especially the halogenating reaction, are still unknown . Therefore, bacterial flavin-dependent tryptophan-halogenase genes were transformed into the model organism Arabidopsis thaliana . This suggests a promising strategy for repurposing the iad operon for IAA regulation .

properties

IUPAC Name

2-(4-chloro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8ClNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WNCFBCKZRJDRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10179857
Record name 4-Chloroindole-3-acetic acid
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Molecular Weight

209.63 g/mol
Source PubChem
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Physical Description

Solid
Record name 4-Chloro-1H-indole-3-acetic acid
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Product Name

4-Chloroindole-3-acetic acid

CAS RN

2519-61-1
Record name 4-Chloroindole-3-acetic acid
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Record name 4-Chloro-1H-indole-3-acetic acid
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Melting Point

179 - 180 °C
Record name 4-Chloro-1H-indole-3-acetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032936
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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